6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

DGAT2 Metabolic Disease NASH

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1781183-23-0) is a uniquely functionalized DGAT2 inhibitor building block. Its 6-hydroxyl and 2-carboxylic acid groups enable orthogonal derivatization strategies that unsubstituted or 6-halo analogs cannot replicate. The 6-OH handle supports O-alkylation, acylation, or glycosylation while preserving the carboxylic acid for amide coupling, enabling rapid library synthesis. With a MW of 178.14 g/mol and dual H-bonding groups, it is ideal for FBDD fragment libraries. Procure ≥95% purity for reproducible SAR and analytical validation.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 1781183-23-0
Cat. No. B2779060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1781183-23-0
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1O)C(=O)O
InChIInChI=1S/C8H6N2O3/c11-5-1-2-7-9-6(8(12)13)4-10(7)3-5/h1-4,11H,(H,12,13)
InChIKeyASSXKIKHXGGJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1781183-23-0): A Strategic Heterocyclic Scaffold for Pharmaceutical R&D and Chemical Biology Procurement


6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is a bicyclic heteroaromatic building block featuring an imidazo[1,2-a]pyridine core functionalized with a hydroxyl group at the 6-position and a carboxylic acid at the 2-position . This substitution pattern confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which are critical for modulating pharmacokinetic profiles and target engagement . The compound serves as a versatile intermediate in medicinal chemistry, notably as a key structural motif in patented diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors under development for metabolic diseases [1].

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Why a General Imidazopyridine or 6-Unsubstituted Analog Cannot Substitute in Critical Research Applications


Substitution of this specific compound with an unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid or a 6-halo analog is not scientifically sound due to fundamental differences in physicochemical properties, reactivity, and biological activity. The 6-hydroxyl group dramatically alters the electronic distribution of the heterocyclic core, impacting both its potential for downstream synthetic modification (e.g., O-alkylation, glycosylation) and its interaction with biological targets through hydrogen bonding and polarity . Class-level evidence demonstrates that even minor structural modifications on the imidazo[1,2-a]pyridine ring can lead to significant shifts in potency and selectivity against key therapeutic targets, such as COX-2 and DGAT2, underscoring the non-interchangeable nature of this specific substitution pattern [1][2].

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Quantifiable Differentiation and Procurement Rationale


DGAT2 Inhibitor Scaffold: Implication of 6-Hydroxy Substitution in Potent, Long-Residence Time Inhibitors

The 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a key structural component in a series of potent DGAT2 inhibitors. A patent from Merck Sharp & Dohme LLC (WO2024097573A1) explicitly lists '6-Hydroxyimidazo[1,2-a]pyridine-2-carboxamide' (XP093171716), a direct derivative of the target compound, as a preferred embodiment within a broader class of imidazopyridine DGAT2 inhibitors [1]. While the patent does not disclose a direct head-to-head IC50 comparison for the specific carboxylic acid, a related study on a different imidazopyridine series (PF-06424439) establishes that such compounds can achieve long residence time, slowly reversible, noncompetitive inhibition of DGAT2 [2]. This contrasts with other DGAT2 inhibitors that may operate via different kinetic mechanisms, and the presence of the 6-hydroxy group is a crucial structural determinant for this specific mode of action.

DGAT2 Metabolic Disease NASH

Enhanced Polarity and Hydrogen-Bonding Capacity Relative to 6-Unsubstituted and 6-Halo Analogs

The 6-hydroxyl substituent introduces significant polarity and hydrogen-bond donor/acceptor capacity not present in 6-unsubstituted or 6-halo (e.g., iodo, chloro) imidazo[1,2-a]pyridine-2-carboxylic acid analogs . While direct experimental logP or logD data are not available in public literature, the computed density of 1.59 ± 0.1 g/cm³ and the presence of both a carboxylic acid and a phenolic hydroxyl group on a relatively small scaffold (MW 178.14) strongly suggest improved aqueous solubility and metabolic handling compared to more lipophilic, halogenated congeners. This is a class-level inference based on the well-established impact of polar surface area and hydrogen-bonding on ADME properties.

Physicochemical Property Drug-likeness Scaffold Design

Commercial Availability and Purity Specifications for Reproducible Research

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is commercially available from multiple established chemical suppliers, including Sigma-Aldrich, with a documented purity of ≥95% . This contrasts with some more exotic or niche 6-substituted analogs that may have limited availability or require custom synthesis, introducing delays and variability. The availability of a ≥97% purity grade from suppliers like Beyotime and Leyan further supports procurement for sensitive applications. While no direct comparator data is necessary for this dimension, the existence of multiple commercial sources for a high-purity product is a key differentiator from non-commercial or single-source analogs.

Procurement Purity Reproducibility

6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid: Key Research Applications Aligned with Evidence-Based Differentiation


Synthesis of Next-Generation DGAT2 Inhibitors for Metabolic Disease

This compound is a direct precursor for synthesizing the 6-hydroxyimidazo[1,2-a]pyridine-2-carboxamide class of DGAT2 inhibitors, as disclosed in recent patent literature [1]. Its procurement is essential for medicinal chemistry programs aiming to replicate or build upon the long-residence-time, noncompetitive inhibition profile observed in advanced DGAT2-targeting candidates. Researchers can leverage the carboxylic acid handle for rapid amide coupling to generate diverse inhibitor libraries.

Scaffold Diversification via O-Functionalization of the 6-Hydroxyl Group

The unique 6-hydroxyl group provides a selective handle for orthogonal functionalization (e.g., O-alkylation, acylation, or glycosylation) in the presence of the 2-carboxylic acid . This enables the systematic exploration of structure-activity relationships (SAR) at the 6-position to modulate polarity, metabolic stability, and target affinity without resorting to de novo scaffold synthesis. This is a key advantage over 6-unsubstituted or 6-halo analogs, which lack this versatile reactive site.

Building Block for Polar Fragment-Based Drug Discovery (FBDD)

The combination of a low molecular weight (178.14 g/mol) with a high degree of functionalization (two polar groups capable of hydrogen bonding) makes this compound an attractive fragment for FBDD . Its inherent polarity, inferred from its structural features, may improve aqueous solubility, a highly desirable trait for fragment screening libraries. Procuring this specific scaffold allows for the integration of a privileged imidazopyridine core with favorable physicochemical properties into fragment collections.

Reference Standard for Analytical Method Development

Given its commercial availability in defined purity grades (≥95% and 97%) from multiple vendors , this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related imidazopyridine analogs in complex mixtures or biological matrices. Its stable, solid form at recommended storage temperatures (e.g., 2-8°C or 4°C under nitrogen) further supports its use in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.